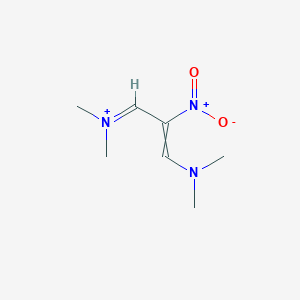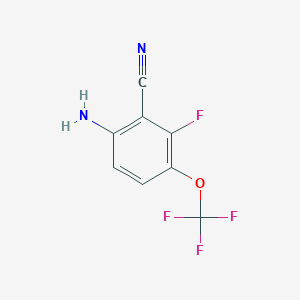
Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- is a complex organic compound that features multiple functional groups, including an amino group, a fluoro group, and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- typically involves multiple steps, starting from simpler precursors. One common method involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The amino and fluoro groups can be introduced via selective halogenation and subsequent amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions can include various substituted benzonitriles, amines, and nitro compounds. These products can serve as intermediates for further chemical transformations or as final products for specific applications .
科学的研究の応用
Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules and lead to specific biological or chemical effects .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2-Amino-6-fluorobenzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
What sets benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- apart from these similar compounds is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
特性
分子式 |
C8H4F4N2O |
|---|---|
分子量 |
220.12 g/mol |
IUPAC名 |
6-amino-2-fluoro-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4F4N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
InChIキー |
DUNFFKHMLNAAIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)C#N)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


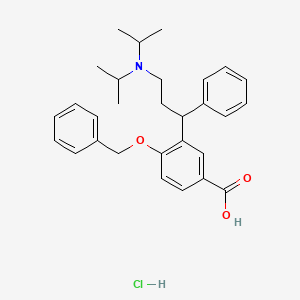
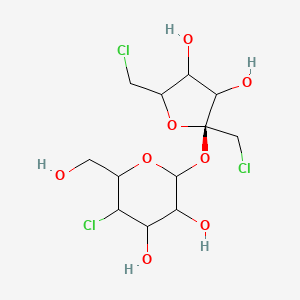
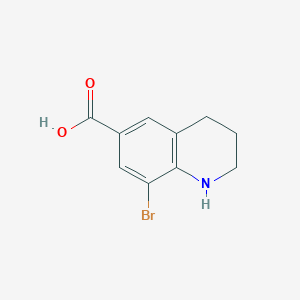
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
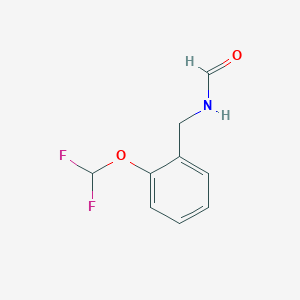
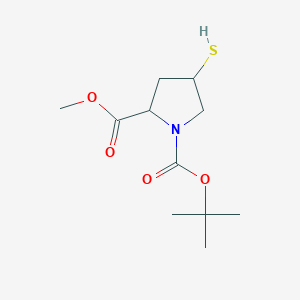

![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
